phenyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate
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Overview
Description
It is characterized by the presence of a phenyl group, a 4-chlorophenyl group, and a sulfonylbenzenecarboximidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate typically involves the reaction of 4-chlorophenylsulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Phenyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phenyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate can be compared with other similar compounds such as:
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate: Similar structure but with a bromine atom instead of chlorine.
Phenyl N-(4-methylphenyl)sulfonylbenzenecarboximidate: Similar structure but with a methyl group instead of chlorine.
Phenyl N-(4-nitrophenyl)sulfonylbenzenecarboximidate: Similar structure but with a nitro group instead of chlorine.
Properties
CAS No. |
22159-83-7 |
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Molecular Formula |
C19H14ClNO3S |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
phenyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C19H14ClNO3S/c20-16-11-13-18(14-12-16)25(22,23)21-19(15-7-3-1-4-8-15)24-17-9-5-2-6-10-17/h1-14H |
InChI Key |
NFXOEEDPMHRTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
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